molecular formula C37H44O11 B158583 [(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate CAS No. 256347-91-8

[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate

Cat. No. B158583
M. Wt: 664.7 g/mol
InChI Key: UJXWMCIQXDTSTA-CEHNVHRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C37H44O11 and its molecular weight is 664.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Applications

The compound [(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate is intricately related to the field of asymmetric synthesis and stereochemistry. Researchers Marchionni and Vogel (2001) developed a non-iterative method for the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments. This method involves the use of 2,2'-ethylidenebis[3,5-dimethylfuran] and explores chemistry for chemoselective 7-oxabicyclo[2.2.1]heptanone oxa-ring openings and intra-ring C-C bond cleavage, leading to the synthesis of complex polypropanoates (Marchionni & Vogel, 2001).

Chiral Building Blocks for Prostanoids

The synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate and its intramolecular carbocyclization was studied by Valiullina et al. (2019). This work is significant for the formation of chiral building blocks essential for the synthesis of prostanoids, a class of bioactive lipid compounds (Valiullina et al., 2019).

Dehydration and Cyclization Studies

Vlad et al. (2004) examined the dehydration of a complex diterpenoid compound using phosphorus oxychloride. This reaction led to the formation of hydrocarbons based on novel carbon skeletons. This study is pivotal in understanding the structural transformations and cyclization mechanisms in complex organic compounds (Vlad et al., 2004).

properties

IUPAC Name

[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O11/c1-19-27(42)17-26-31(45-22(4)39)37-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)35(37,9)32(46-23(5)40)33(47-24(6)41)36(19,37)34(26,7)8/h10-16,19,26,28-29,31-33H,2,17-18H2,1,3-9H3/b16-15+/t19-,26+,28+,29+,31-,32+,33+,35+,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXWMCIQXDTSTA-CEHNVHRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(C(CC(C4=C)OC(=O)C=CC5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C4=C)OC(=O)/C=C/C5=CC=CC=C5)OC(=O)C)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7beta-AcetoxytaxuspineC

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